molecular formula C23H23BrN4O2 B6044676 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide

Cat. No. B6044676
M. Wt: 467.4 g/mol
InChI Key: GHNBTKCGEZQGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide, also known as AZ-PA-002, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide is not fully understood, but studies suggest that it may target multiple pathways involved in cancer cell growth and inflammation. One study found that N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide inhibited the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Another study found that N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide inhibited the production of inflammatory cytokines in lung tissue.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been found to have various biochemical and physiological effects in different studies. In breast cancer cells, N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. In a mouse model of acute lung injury, N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide was found to reduce inflammation and improve lung function. Additionally, N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been found to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide is its potential for use in multiple fields of research, including cancer, inflammation, and neurodegenerative diseases. Additionally, N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been found to have low toxicity in vitro and in vivo. However, one limitation of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide is its limited availability and high cost, which may hinder its use in some research studies.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide and its potential for use in treating neurodegenerative diseases.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide can be synthesized through a multistep process starting with the reaction of 4-bromobenzoyl chloride with 1-phenyl-1H-pyrazole-5-carboxylic acid. The resulting product is then reacted with 6-aminocaproic acid to produce N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been found to have potential therapeutic applications in various fields of research. One study found that N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study found that N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2/c24-18-12-10-17(11-13-18)22(29)26-21-20(23(30)27-14-6-1-2-7-15-27)16-25-28(21)19-8-4-3-5-9-19/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNBTKCGEZQGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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